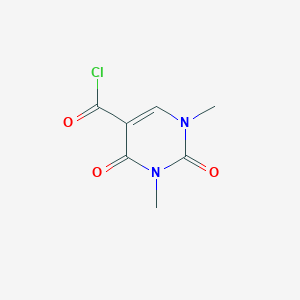

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride is a chemical compound with a complex structure. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride typically involves the reaction of 1,3-dimethyluracil with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of water, it can hydrolyze to form 1,3-dimethyluracil and hydrochloric acid.

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, modifications to the carbonyl groups can enhance its effectiveness against resistant strains of bacteria .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cell proliferation .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

- Reagent for Carbonyl Compounds : It is utilized in the synthesis of various heterocyclic compounds through cyclization reactions. The presence of the carbonyl chloride group facilitates nucleophilic attacks, leading to the formation of complex molecular structures .

- Building Block for Pharmaceuticals : Researchers have employed this compound as a building block in the synthesis of pharmaceutical agents. Its ability to form stable intermediates makes it suitable for developing new drugs with improved efficacy and safety profiles .

Material Science

In material science, this compound is being explored for:

- Polymerization Reactions : The compound can participate in polymerization processes to create novel materials with specific properties. Its reactivity allows for the incorporation into polymer chains that exhibit enhanced thermal and mechanical stability.

Case Study 1: Antibacterial Activity

A study conducted on various derivatives of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine revealed that modifications to the structure significantly increased antibacterial activity against Staphylococcus aureus. The study highlighted the importance of the carbonyl groups in enhancing interaction with bacterial cell walls .

Case Study 2: Anticancer Research

In another investigation focusing on cancer therapy, derivatives were synthesized and tested against different cancer cell lines. Results indicated that certain modifications led to a decrease in cell viability by over 70%, suggesting potential as a lead compound for drug development targeting specific cancers .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride can be compared with other pyrimidine derivatives such as:

- 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

- 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid

- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications

Biological Activity

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer therapy.

Chemical Structure and Properties

- Molecular Formula: C7H9ClN2O3

- Molecular Weight: 202.71 g/mol

- SMILES Notation: CN1C(=O)C(=C(C(=O)N(C1=O)C)Cl)N

The structure features a tetrahydropyrimidine ring with carbonyl and chlorine substituents, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to interact with various molecular targets, potentially disrupting key biochemical pathways. The compound's ability to bind to the active sites of enzymes can lead to inhibition of their activity, which is crucial in therapeutic applications against diseases such as cancer.

Anticancer Properties

Recent studies have indicated that derivatives of this compound may exhibit significant anticancer properties. For instance:

- Inhibition of Prolyl Hydroxylases (PHDs): Compounds similar to 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine have been investigated for their ability to inhibit PHDs. This inhibition stabilizes hypoxia-inducible factor (HIF), which can lead to apoptosis in cancer cells and has been shown to compromise acute myeloid leukemia (AML) progression without affecting normal hematopoiesis .

Antimicrobial Activity

Research has also pointed towards the antimicrobial potential of pyrimidine derivatives. Compounds related to 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. This suggests a broader application in treating infections caused by resistant bacteria .

Biological Activity Summary

Synthesis and Derivatives

The synthesis of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives typically involves the Biginelli reaction or related methodologies that allow for the formation of the pyrimidine framework under controlled conditions. This synthetic versatility enables the exploration of various substituents that can enhance biological activity.

Case Study: PHD Inhibition in AML

A study highlighted the effects of a selective PHD inhibitor derived from tetrahydropyrimidine structures on AML cells. The research demonstrated that inhibiting PHDs led to significant reductions in leukemic burden and increased survival rates in murine models. The findings suggest that compounds like 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine could be pivotal in developing new therapies for AML .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains. Results indicated that specific modifications to the pyrimidine core improved efficacy against resistant strains compared to standard antibiotics .

Properties

CAS No. |

38009-10-8 |

|---|---|

Molecular Formula |

C7H7ClN2O3 |

Molecular Weight |

202.59 g/mol |

IUPAC Name |

1,3-dimethyl-2,4-dioxopyrimidine-5-carbonyl chloride |

InChI |

InChI=1S/C7H7ClN2O3/c1-9-3-4(5(8)11)6(12)10(2)7(9)13/h3H,1-2H3 |

InChI Key |

HLMTVPXMGDYRAN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.